2-Propyl-2,4-pentadienoic acid

Descripción

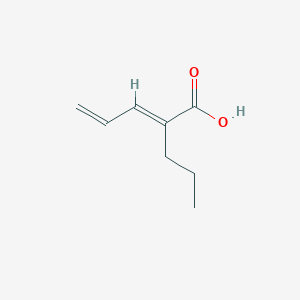

Structure

3D Structure

Propiedades

IUPAC Name |

2-propylpenta-2,4-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUILWXIBBZVJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306861 | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72010-18-5 | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72010-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-2,4-pentadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 2-propyl-2,4-pentadienoic acid

This technical guide details the structural dynamics, synthesis, and pharmacotoxicological profile of 2-propyl-2,4-pentadienoic acid (also known as (E)-2,4-diene-VPA), a critical metabolite of the antiepileptic drug Valproic Acid (VPA).

Structural Dynamics and Pharmacotoxicological Implications

Executive Summary

This compound (CAS: 72010-18-5 for the (E)-isomer) is a branched-chain, conjugated diene fatty acid.[1][2][3][4][5][6][7] While structurally simple, it represents a "metabolic bottleneck" in the biotransformation of Valproic Acid. It is not merely a passive byproduct but a reactive electrophile implicated in idiosyncratic hepatotoxicity. This guide analyzes its chemistry, synthesis, and the mechanistic basis of its mitochondrial toxicity, serving as a reference for medicinal chemists and toxicologists.

Molecular Architecture & Stereochemistry

The molecule features a carboxylic acid head group attached to a conjugated diene system with a propyl side chain at the

1.1 Structural Specifications

| Property | Detail |

| IUPAC Name | (2E)-2-propylpenta-2,4-dienoic acid |

| Common Aliases | |

| Molecular Formula | |

| Molecular Weight | 140.18 g/mol |

| SMILES | CCC\C(C(=O)O)=C\C=C |

| Stereochemistry | The (E)-isomer is the predominant and biologically relevant form.[1] The steric bulk of the propyl group forces the diene system into a specific conformation that favors nucleophilic attack at the |

1.2 Physicochemical Profile

The introduction of unsaturation significantly alters the lipophilicity and acidity compared to VPA.

| Parameter | Value | Context |

| LogP (Predicted) | ~2.4 | Highly lipophilic; readily crosses mitochondrial membranes. |

| pKa | ~4.5 | Similar to benzoic acid due to conjugation; exists as carboxylate at physiological pH. |

| Melting Point | 33–35 °C | Low-melting solid (E-isomer). |

| UV | ~260 nm | Characteristic of conjugated dienes. |

Synthetic Pathways[1][8]

For research standards, the synthesis of this compound requires stereoselective control to favor the (E)-isomer. The most robust method utilizes a Wittig-Horner approach.

Protocol: Stereoselective Synthesis via Wittig Reaction

Principle: Reaction of propionaldehyde with a phosphorus ylide derived from

-

Precursor Preparation:

-

React ethyl 2-bromovalerate with triphenylphosphine (

) in dimethylformamide (DMF) at 80°C to form the phosphonium salt.[8] -

Treat the salt with a strong base (e.g., NaH or NaOH) to generate the phosphorus ylide.

-

-

Condensation:

-

Add acrolein (or propionaldehyde followed by elimination, though acrolein directly yields the diene) to the ylide solution.

-

Note: To specifically get the 2,4-diene structure, a common route involves condensing propionaldehyde with a pre-formed

-phosphono-crotonate, but a more direct route described in patents involves the condensation of propionaldehyde with the ylide of 2-propyl-2-pentenoate precursors or elimination strategies. -

Refined Route: A validated route involves the base-catalyzed elimination of 2-propyl-3-hydroxypent-4-enoic acid .

-

-

Isolation:

-

Acidify the reaction mixture to pH 2.0.

-

Extract with ethyl acetate.

-

Purify via vacuum distillation (bp ~90-92°C at 2700 Pa) or crystallization from hexane.

-

Metabolic Bioactivation & Toxicity Mechanisms[4]

This section details the "Science of Safety." this compound is the central node in VPA-induced hepatotoxicity.[5] It acts as a "suicide substrate" for mitochondrial enzymes.

3.1 The Bioactivation Cascade

The molecule is generated via two pathways:[4]

-

Mitochondrial

-oxidation: Dehydrogenation of 4-ene-VPA. -

Microsomal P450: Desaturation of 2-ene-VPA.

Once formed, it undergoes Glucuronidation to form a reactive acyl glucuronide, or it forms a CoA thioester .

3.2 Mechanisms of Mitochondrial Failure

-

CoA Trapping: The diene-VPA is activated to

-VPA-CoA . This intermediate is poorly metabolized and accumulates, sequestering free Coenzyme A (CoA). -

Enzyme Inhibition:

-VPA-CoA irreversibly inhibits 2,4-dienoyl-CoA reductase and Carnitine Palmitoyltransferase I (CPT-1) , halting fatty acid -

GSH Depletion: The glucuronide conjugate of the diene is an electrophile. It undergoes Michael addition with Glutathione (GSH) at the C5 position, forming 5-GS-3-ene-VPA . This rapidly depletes mitochondrial GSH pools, leading to oxidative stress.

Visualization: The Toxicity Pathway

The following diagram illustrates the convergence of metabolic pathways leading to mitochondrial dysfunction.

Caption: Metabolic convergence of VPA pathways into the reactive 2,4-diene metabolite, leading to dual mechanisms of toxicity: enzyme inhibition and oxidative stress.

Analytical Characterization

For identification in biological matrices or synthetic validation, the following spectral signatures are diagnostic.

4.1 Nuclear Magnetic Resonance (

H-NMR)

Solvent:

- 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).

- 6.8–7.1 ppm (t, 1H): Vinyl proton at C3 (Characteristic of conjugation).

- 6.1–6.4 ppm (m, 2H): Vinyl protons at C4 and C5.

- 2.2–2.5 ppm (m, 2H): Allylic methylene of the propyl chain.

- 0.9 ppm (t, 3H): Terminal methyl of the propyl chain.

4.2 Mass Spectrometry (LC-MS/MS)

-

Precursor Ion: m/z 139

(Negative mode). -

Diagnostic Fragment: Loss of

(44 Da). -

GSH Conjugate: If analyzing biological samples, look for the glutathione adduct at m/z ~447 (neutral loss of 129 Da pyroglutamic acid is common).

References

-

Bioactivation of a Toxic Metabolite of Valproic Acid, (E)-2-Propyl-2,4-pentadienoic Acid, via Glucuronidation. Chemical Research in Toxicology. [Link]

-

Mechanisms of valproic acid-induced inhibition of mitochondrial f

-oxidation. Biochemical Pharmacology. [Link] - Process for the preparation of 2-propyl-2-pentenoic acid and its esters.

-

Therapeutic and Toxic Effects of Valproic Acid Metabolites. International Journal of Molecular Sciences. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation. LC/MS/MS characterization of the GSH-glucuronide diconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (E)-2-isopropyl-2,4-pentadienoic acid | C8H12O2 | CID 55303681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C8H12O2 | CID 172944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0373057A1 - Process for the preparation of (2-propyl)2-pentenoic acid and its esters - Google Patents [patents.google.com]

Mechanistic Toxicology & Bioanalysis: Valproic Acid to 2-Propyl-2,4-Pentadienoic Acid

[1][2]

Executive Summary

This technical guide delineates the bioactivation pathway of Valproic Acid (VPA) to its reactive metabolite, 2-propyl-2,4-pentadienoic acid (2,4-diene-VPA).[1][2][3] While VPA is a cornerstone antiepileptic, its idiosyncratic hepatotoxicity is driven by specific metabolic branching. This document details the enzymatic cascades (CYP450 and mitochondrial

Part 1: The Biotransformation Pathway[4]

The conversion of VPA to 2,4-diene-VPA is not a linear single-step process but a result of metabolic branching between microsomal and mitochondrial compartments. The formation of the terminal olefin, 4-ene-VPA , is the critical "point of no return" in the generation of the toxic diene.

Microsomal Desaturation (The Trigger)

VPA primarily undergoes glucuronidation (Phase II) and mitochondrial

-

Enzymes: CYP2C9, CYP2A6, and CYP2B6.

-

Reaction: These enzymes introduce a double bond at the terminal carbon chain, converting VPA to 2-propyl-4-pentenoic acid (4-ene-VPA) .

-

Significance: Unlike the stable 2-ene-VPA metabolite, 4-ene-VPA is a structural analogue of fatty acids that can aberrantly enter mitochondrial

-oxidation.

Mitochondrial Bioactivation (The Toxic Event)

Once 4-ene-VPA enters the mitochondria (facilitated by carnitine transport), it mimics a fatty acid substrate.

-

Step 1: 4-ene-VPA is activated to 4-ene-valproyl-CoA .

-

Step 2: It enters the

-oxidation spiral. The mitochondrial enzyme Acyl-CoA Dehydrogenase attempts to oxidize it. -

Step 3 (Formation of Diene): This oxidation introduces a second double bond, generating (E)-2,4-diene-valproyl-CoA .

-

Fate: This reactive intermediate can hydrolyze to the free acid This compound (2,4-diene-VPA) or react directly with cellular nucleophiles.

Pathway Visualization

The following diagram maps the metabolic divergence, highlighting the critical role of the 4-ene intermediate.

Figure 1: Metabolic bioactivation of Valproic Acid highlighting the critical 4-ene-VPA intermediate.[4][5][6]

Part 2: Toxicological Mechanisms

The transition to 2,4-diene-VPA drives toxicity through three verified mechanisms.

Coenzyme A Sequestration

The 2,4-diene-VPA is an avid sequestering agent of Coenzyme A (CoA). It forms a stable CoA ester that is poorly metabolized.

-

Impact: This depletes the mitochondrial pool of free CoA, which is essential for the Krebs cycle and fatty acid oxidation.

-

Result: Inhibition of ATP production and accumulation of triglycerides (Microvesicular Steatosis).

Suicide Inhibition of -Oxidation

The 2,4-diene-CoA acts as a suicide substrate for the trifunctional protein (TFP) of the

-

Mechanism: It binds irreversibly to the

-subunit of TFP (specifically 3-ketoacyl-CoA thiolase). -

Result: Complete blockade of long-chain fatty acid metabolism.

Glutathione Depletion

The electrophilic nature of the 2,4-diene structure makes it a target for Glutathione (GSH).

-

Reaction: GSH attacks the

-carbon, forming 5-glutathionyl-3-ene-VPA . -

Consequence: Chronic formation of this conjugate depletes hepatic GSH reserves, rendering the liver susceptible to oxidative stress (ROS).

Part 3: Analytical Protocol (GC-MS)

Detecting 2,4-diene-VPA requires specific handling due to its volatility and instability. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with tert-butyldimethylsilyl (t-BDMS) derivatization, which offers superior stability over standard TMS derivatives.

Experimental Workflow

| Step | Parameter | Rationale |

| 1. Sample Prep | 200 | Use [2H7]-VPA or Heptadecanoic acid as IS for quantitation. |

| 2. Acidification | Add 200 | Protonates the carboxylic acid group ( |

| 3. Extraction | Add 2 mL Ethyl Acetate (EtOAc) | VPA and dienes are highly lipophilic in their protonated state. |

| 4. Drying | Evaporate EtOAc under | Removes solvent. Caution: Do not over-dry, as VPA metabolites are volatile. |

| 5. Derivatization | Add 50 | Forms t-BDMS esters . These produce a characteristic |

| 6. Incubation | 60°C for 30 minutes | Ensures complete derivatization of sterically hindered carboxylic acids. |

GC-MS Instrumentation Settings

-

Column: DB-5MS or equivalent (30m x 0.25mm ID x 0.25

m film). -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program:

-

60°C hold for 1 min.

-

Ramp 10°C/min to 200°C.

-

Ramp 20°C/min to 280°C (Hold 3 min).

-

-

MS Detection (SIM Mode):

-

VPA-tBDMS: m/z 201

-

4-ene-VPA-tBDMS: m/z 199

-

2,4-diene-VPA-tBDMS: m/z 197 (Target Ion)

-

Internal Standard: m/z 208 (for [2H7]-VPA)

-

Analytical Logic Diagram

Figure 2: Step-by-step analytical workflow for the isolation and quantification of VPA diene metabolites.

References

-

Baillie, T. A. (1988).[7] Metabolic activation of valproic acid and drug-mediated hepatotoxicity.[1][2][3][4][7][8] Role of the terminal olefin, 2-n-propyl-4-pentenoic acid.[7] Chemical Research in Toxicology, 1(4), 195–199. Link

-

Tang, W., & Abbott, F. S. (1996). Bioactivation of a Toxic Metabolite of Valproic Acid, (E)-2-Propyl-2,4-pentadienoic Acid, via Glucuronidation.[1][2][3][8] LC/MS/MS Characterization of the GSH−Glucuronide Diconjugates. Chemical Research in Toxicology, 9(2), 517–526. Link

-

Kassahun, K., et al. (1991).[7] Identification and characterization of the glutathione and N-acetylcysteine conjugates of (E)-2-propyl-2,4-pentadienoic acid, a toxic metabolite of valproic acid, in rats and humans.[7] Drug Metabolism and Disposition, 19(2), 525-535. Link

-

Silva, M. F., et al. (2008). Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Journal of Inherited Metabolic Disease, 31(2), 205-216. Link

-

Fisher, M. B., et al. (1992).[9] Determination of valproic acid and its metabolites using gas chromatography with mass-selective detection: application to serum and urine samples from sheep. Journal of Chromatography B, 575(1), 71-80. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation. LC/MS/MS characterization of the GSH-glucuronide diconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic and Toxic Effects of Valproic Acid Metabolites | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mitochondrial Toxicity of 2-Propyl-2,4-Pentadienoic Acid in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Preamble: Situating the Challenge of Valproate Hepatotoxicity

Valproic acid (VPA) remains a cornerstone therapy for epilepsy and other neurological disorders, yet its clinical utility is shadowed by a significant risk of hepatotoxicity, which can manifest as a rare but potentially fatal liver failure.[1][2][3][4] This adverse effect is not typically caused by the parent drug itself but is strongly linked to its bioactivation into reactive metabolites.[5][6] Among these, (E)-2-propyl-2,4-pentadienoic acid, a diene metabolite of VPA, is considered a key player in the cascade of events leading to liver injury.[5][6] The mitochondrion, the central hub of cellular energy metabolism and a critical regulator of cell death, is the primary target of this toxicity.[3][7][8][9] Understanding the precise mechanisms of mitochondrial impairment is therefore paramount for predicting and mitigating drug-induced liver injury (DILI).

This guide provides a detailed examination of the mitochondrial toxicity of 2-propyl-2,4-pentadienoic acid in hepatocytes. Moving beyond a simple recitation of facts, we will explore the causal chain from molecular interaction to cellular pathology, detail robust experimental methodologies for its assessment, and provide insights into the interpretation of complex datasets.

Part 1: The Mechanistic Core of Mitochondrial Failure

The hepatotoxicity induced by VPA and its metabolites is a multi-faceted process that converges on the mitochondrion.[1][8] Several interconnected mechanisms contribute to the collapse of mitochondrial function, leading to cellular injury and death.[8][9]

Crippling of Fatty Acid β-Oxidation (FAO)

A primary and well-documented effect of VPA and its metabolites is the severe inhibition of mitochondrial fatty acid oxidation.[3] This occurs through several synergistic actions:

-

Enzymatic Inhibition: Due to its structural similarity to fatty acids, VPA is activated within the mitochondria to its coenzyme A (CoA) ester, VPA-CoA.[2][3] This metabolite, along with others like (E)-2,4-diene VPA, can directly inhibit key enzymes of the β-oxidation spiral.[3][5][10] A critical target is carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria.[3][11]

-

Cofactor Sequestration: The formation of VPA-CoA sequesters the limited intramitochondrial pool of Coenzyme A, making it unavailable for the activation of natural fatty acids.[8] This effectively creates a metabolic bottleneck.

The direct consequence of impaired FAO is the accumulation of lipids within hepatocytes, leading to microvesicular and macrovesicular steatosis, a hallmark of VPA-induced liver injury.[8][9][12][13]

Disruption of the Electron Transport Chain (ETC) and Energy Production

Beyond FAO, VPA metabolites directly assault the machinery of cellular respiration.

-

Inhibition of Respiratory Complexes: The flow of electrons through the ETC can be impeded, leading to a decreased rate of oxidative phosphorylation (OXPHOS) and a subsequent drop in ATP synthesis.[8][14]

-

Inhibition of α-Lipoamide Dehydrogenase: Studies have shown that VPA-CoA conjugates strongly inhibit α-lipoamide dehydrogenase.[2][3][15] This enzyme is a crucial component of both the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, which are vital for funneling substrates from glycolysis and the Krebs cycle into the ETC. Its inhibition severely impairs the overall oxidative capacity of the liver mitochondria.[2][15]

The resulting energy deficit compromises numerous ATP-dependent cellular functions, pushing the hepatocyte towards cell death.[4][16]

Induction of the Mitochondrial Permeability Transition (MPT)

A point of no return in many forms of DILI is the opening of the mitochondrial permeability transition pore (MPTP).[7][8][16] The MPT is triggered by a confluence of factors including excessive matrix Ca²⁺, oxidative stress, and ATP depletion—all of which are consequences of the aforementioned mechanisms.[8][17]

Opening of the MPTP leads to:

-

Collapse of Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane dissipates, halting ATP synthesis.[16]

-

Mitochondrial Swelling: Uncontrolled influx of solutes and water causes the mitochondrion to swell and rupture the outer membrane.[8]

-

Release of Pro-Apoptotic Factors: Cytochrome c and other intermembrane space proteins are released into the cytosol, activating the caspase cascade and initiating apoptosis.[7] If ATP is severely depleted, the cell bypasses apoptosis and undergoes necrotic cell death.[7][16]

The Vicious Cycle of Oxidative Stress

A dysfunctional ETC is a major source of reactive oxygen species (ROS), such as superoxide radicals.[1][4][18] This initial burst of ROS can overwhelm the cell's antioxidant defenses (e.g., glutathione), leading to oxidative stress.[4] Oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids further impairs mitochondrial function, creating a self-amplifying cycle of damage and ROS production that culminates in cell death.[8][18]

Part 2: A Validated Framework for Experimental Assessment

Investigating mitochondrial toxicity requires a multi-parametric approach using physiologically relevant cell models. No single assay can capture the complexity of the process; therefore, a battery of tests is essential for a comprehensive evaluation.

Selecting the Appropriate In Vitro Model

The choice of cellular model is a critical determinant of the translational relevance of the findings.

| Model | Advantages | Disadvantages | Best For |

| Primary Human Hepatocytes (PHH) | Gold standard for physiological relevance; possess a full complement of metabolic enzymes.[19] | Limited availability, high cost, donor-to-donor variability, rapid de-differentiation in 2D culture. | Acute toxicity studies; validation of findings from other models.[20][21] |

| HepaRG Cells | Human origin; differentiate into hepatocyte-like cells with good metabolic capacity; suitable for longer-term studies.[22][23][24] | Lower metabolic activity than PHH; require a lengthy differentiation period. | Chronic toxicity, mechanistic studies, and screening.[23] |

| HepG2 Cells | Widely available, easy to culture, highly reproducible. | Cancer cell line with aberrant metabolism; low expression of key drug-metabolizing enzymes. | Initial screening, especially in glucose-free/galactose-containing media to force reliance on OXPHOS.[23][24][25] |

| Isolated Mitochondria | Allows for the direct study of compound effects on mitochondrial components without confounding cellular factors.[22] | Lacks the context of cellular metabolism, transport, and signaling. | Mechanistic deconvolution of direct effects on ETC, MPT, or specific enzymes. |

For studying the toxicity of a metabolite like this compound, differentiated HepaRG cells or cryopreserved primary human hepatocytes are the preferred systems due to their metabolic competence.[20][21]

Core Experimental Protocols

The following protocols form a robust workflow for characterizing mitochondrial toxicity. Each protocol must include appropriate vehicle controls (e.g., DMSO) and positive controls (known mitochondrial toxicants) to ensure the system is self-validating.

The Agilent Seahorse XF Analyzer is the gold standard for assessing mitochondrial function in real-time by measuring the oxygen consumption rate (OCR).[26][27][28] The Mito Stress Test is the cornerstone assay.

Causality: This assay dissects the key parameters of the electron transport chain's function. By sequentially injecting specific inhibitors, we can probe different aspects of the respiratory process, allowing us to pinpoint the nature of the mitochondrial insult (e.g., ETC inhibition vs. uncoupling).[26][27]

Step-by-Step Methodology:

-

Cell Seeding: Seed hepatocytes (e.g., PHH at 2 x 10⁴ cells/well) in a Seahorse XF cell culture microplate and allow them to adhere.[20]

-

Compound Treatment: Expose cells to a dose-range of this compound for a predetermined time (e.g., 2 to 24 hours). Include vehicle control and a positive control (e.g., Rotenone).

-

Assay Preparation: Wash cells and replace the culture medium with unbuffered Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine.[26] Incubate in a CO₂-free incubator for 1 hour.

-

Instrument Setup: Hydrate a Seahorse sensor cartridge and load with concentrated stocks of Oligomycin, FCCP, and Rotenone/Antimycin A for sequential injection.

-

Run Assay: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure basal OCR, then sequentially inject the compounds and measure OCR after each injection.

-

Data Analysis: Calculate the key parameters of mitochondrial function.

Data Interpretation Table:

| Parameter | Calculation | Biological Meaning | Expected Effect of VPA Metabolite |

| Basal Respiration | (Last rate before Oligo) - (Rot/AA rate) | Total oxygen consumption under basal conditions.[28] | Decrease |

| ATP-Linked Respiration | (Last rate before Oligo) - (Oligo rate) | OCR used for ATP synthesis. | Decrease |

| Proton Leak | (Oligo rate) - (Rot/AA rate) | Protons leaking across the inner membrane.[28] | Minimal change or slight increase |

| Maximal Respiration | (Max rate after FCCP) - (Rot/AA rate) | Maximum capacity of the ETC to reduce oxygen.[28] | Significant Decrease |

| Spare Capacity | (Maximal Respiration) - (Basal Respiration) | The cell's ability to respond to energy demand. | Significant Decrease |

A decrease in both basal and maximal respiration is a strong indicator of ETC inhibition.

The JC-1 assay is a widely used fluorescent method to assess ΔΨm.[29][30][31]

Causality: A loss of ΔΨm is a key indicator of mitochondrial dysfunction and a common precursor to MPT and apoptosis. This assay provides a semi-quantitative measure of this critical event.

Step-by-Step Methodology:

-

Cell Culture: Seed hepatocytes in a 96-well black, clear-bottom plate and treat with the test compound as described above. Include a positive control for depolarization (e.g., FCCP or CCCP).[29][30]

-

JC-1 Staining: Remove the culture medium and add a loading solution containing the JC-1 dye (typically 1-10 µg/mL) diluted in culture medium.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Washing: Gently wash the cells with an assay buffer (e.g., PBS) to remove excess dye.

-

Fluorescence Reading: Measure fluorescence using a multi-mode plate reader.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Directly measuring the cellular energy state is crucial. Luciferase-based assays are highly sensitive and specific for ATP.

Causality: Since the primary function of mitochondria is ATP production via OXPHOS, a drop in total cellular ATP is a direct and functionally relevant consequence of mitochondrial toxicity.[25]

Step-by-Step Methodology:

-

Cell Culture: Seed hepatocytes in a 96-well white, opaque plate and treat with the test compound.

-

Cell Lysis: After treatment, add a reagent that lyses the cells and stabilizes the ATP.

-

Luciferase Reaction: Add a luciferin/luciferase reagent. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Luminescence Reading: Measure the luminescent signal using a plate reader.

-

Data Analysis: The light output is directly proportional to the ATP concentration. Normalize the results to cell number or protein content and express as a percentage of the vehicle control.

Part 3: Synthesis and Future Perspectives

The mitochondrial toxicity of this compound in hepatocytes is a complex process initiated by the inhibition of fatty acid oxidation and the electron transport chain.[2][3][32] This initial insult triggers a cascade of downstream events, including ATP depletion, oxidative stress, and the induction of mitochondrial permeability transition, ultimately leading to hepatocyte death.[4][7][8]

A robust assessment of this toxicity requires a multi-parametric approach. Functional respirometry (Seahorse XF), membrane potential analysis (JC-1), and ATP quantification together provide a comprehensive picture of the mitochondrial health of the hepatocyte. The use of physiologically relevant models, such as primary human hepatocytes or well-differentiated HepaRG cells, is critical for generating data with high translational value to human DILI.[19][20][23]

Future investigations should move towards more complex, human-relevant systems, such as 3D liver microtissues or multi-organ-on-a-chip platforms.[13][19] These models better recapitulate the complex cell-cell interactions of the liver and may reveal nuances of chronic toxicity that are missed in traditional 2D monolayer cultures.[19] By integrating these advanced cellular models with the rigorous, multi-parametric biochemical assays detailed in this guide, researchers and drug development professionals can more accurately predict hepatotoxicity risks and work towards the development of safer medicines.

References

- Pessayre, D., Mansouri, A., Berson, A., & Fromenty, B. (2001). Mitochondrial involvement in drug-induced liver injury. PubMed.

- Al-Kuraishy, H. M., Al-Gareeb, A. I., Hussien, N. R., Al-Naimi, M. S., & Lugnier, C. (2025). Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Spinu, M., et al. (2022). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. MDPI.

- Liss, B., et al. (2017). Mitochondrial Liver Toxicity of Valproic Acid and Its Acid Derivatives Is Related to Inhibition of α-Lipoamide Dehydrogenase. PMC.

- Cyprotex - Evotec. Functional Mitochondrial Toxicity Assay (Seahorse XFe96). Evotec.

- Agilent Technologies. (n.d.). Principle of Mitochondrial Toxicity Assessment Using Agilent Seahorse XF Solution. Agilent.

- SeragPsych. (2025). Valproic Acid and Mitochondria. SeragPsych.

- Al-Kuraishy, H. M., et al. (2025). Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Nadanaciva, S., et al. (2025). In Vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. Springer Link.

- Liss, B., et al. (2017). Mitochondrial Liver Toxicity of Valproic Acid and Its Acid Derivatives Is Related to Inhibition of α-Lipoamide Dehydrogenase. PubMed.

- Agilent. (n.d.). Agilent Seahorse XF Cell Mito Stress Test Kit. SickKids Research Institute.

- Pessayre, D., & Fromenty, B. (2008). Drug-induced liver injury through mitochondrial dysfunction: mechanisms and detection during preclinical safety studies. PubMed.

- Weiler, M. (2017).

- Agilent Technologies. (n.d.). Seahorse XF Mito Tox Assay Kit. Agilent.

- SelectScience. (n.d.). Buy Seahorse XF Mito Tox Assay Kit Read Reviews. SelectScience.

- InSphero. (2024). Testing Drug-induced Mitochondrial Toxicity in 3D In Vitro Models. InSphero.

- Agilent Technologies. (n.d.).

- RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech.

- MedchemExpress. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. MedchemExpress.com.

- The University of Liverpool Repository. (n.d.). An evaluation of in vitro models for the assessment of mitochondrial toxicity within Drug Induced Liver Injury (DILI). The University of Liverpool Repository.

- Bhogal, R. H., et al. (2023). Mitochondria in Acetaminophen-Induced Liver Injury and Recovery: A Concise Review. MDPI.

- Cayman Chemical. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. Cayman Chemical.

- De Chiara, F., et al. (2021). Mitochondrial Dysfunction in Advanced Liver Disease: Emerging Concepts. Frontiers.

- SelectScience. (2024).

- G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences.

- ResearchGate. (n.d.). Assay mitochondrial membrane potential of HepG2 cells with JC-1...

- Kassahun, K., et al. (2001). Bioactivation of a Toxic Metabolite of Valproic Acid, (E)

- Grinspan, J. B., et al. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. PMC.

- Bjorge, S. M., & Baillie, T. A. (1991). Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid. PubMed.

- Ramachandran, A., & Jaeschke, H. (2014). In vitro assays of mitochondrial function/dysfunction. PubMed.

- Spinu, M., et al. (2022). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. PMC.

- O'Brien, C., et al. (2018). Differential toxic effects of bile acid mixtures in isolated mitochondria and physiologically relevant HepaRG cells. PMC.

- ResearchGate. (2025). Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs.

- Tolika, E., et al. (2018). Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. Frontiers.

- Lee, S., et al. (2023). Mitochondrial Toxic Effects of Antiepileptic Drug Valproic Acid on Mouse Kidney Stem Cells. MDPI.

- Kassahun, K., et al. (2001). Bioactivation of a toxic metabolite of valproic acid, (E)

- Foxworthy, P. S., & Eacho, P. I. (1991). Inhibition of hepatic fatty acid oxidation at carnitine palmitoyltransferase I by the peroxisome proliferator 2-hydroxy-3-propyl-4-[6-(tetrazol-5-yl) hexyloxy]acetophenone. PMC.

- Sokol, R. J., et al. (n.d.). Mitochondrial Hepatopathies Information for Physicians. Children's Hospital Colorado.

- ResearchGate. (2025). Drug-Induced Inhibition of Mitochondrial Fatty Acid Oxidation and Steatosis.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Mitochondrial Liver Toxicity of Valproic Acid and Its Acid Derivatives Is Related to Inhibition of α-Lipoamide Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. seragpsych.com [seragpsych.com]

- 4. scilit.com [scilit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation. LC/MS/MS characterization of the GSH-glucuronide diconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial involvement in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of hepatic fatty acid oxidation at carnitine palmitoyltransferase I by the peroxisome proliferator 2-hydroxy-3-propyl-4-[6-(tetrazol-5-yl) hexyloxy]acetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug-induced liver injury through mitochondrial dysfunction: mechanisms and detection during preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. insphero.com [insphero.com]

- 14. mdpi.com [mdpi.com]

- 15. Mitochondrial Liver Toxicity of Valproic Acid and Its Acid Derivatives Is Related to Inhibition of α-Lipoamide Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Mitochondrial Hepatopathies Information for Physicians [childrennetwork.org]

- 19. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. selectscience.net [selectscience.net]

- 22. researchgate.net [researchgate.net]

- 23. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 24. Differential toxic effects of bile acid mixtures in isolated mitochondria and physiologically relevant HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells [frontiersin.org]

- 26. Functional Mitochondrial Toxicity Assay (Seahorse XFe96) | Cyprotex | Evotec [evotec.com]

- 27. agilent.com [agilent.com]

- 28. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 29. raybiotech.com [raybiotech.com]

- 30. medchemexpress.com [medchemexpress.com]

- 31. caymanchem.com [caymanchem.com]

- 32. Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Toxicodynamics of Valproic Acid Diene Metabolites: A Technical Guide

Topic: Pharmacokinetics and Toxicodynamics of Valproic Acid Diene Metabolites Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Technical Summary

Valproic acid (VPA) is a branched-chain fatty acid widely used as an anticonvulsant and mood stabilizer. While VPA itself is generally well-tolerated, its idiosyncratic hepatotoxicity—characterized by microvesicular steatosis and necrosis—is driven not by the parent drug, but by specific reactive metabolites.

The critical metabolic junction involves the formation of (E)-2,4-diene-valproic acid (2-propyl-2,4-pentadienoic acid).[1][2] This diene metabolite is a potent electrophile formed via mitochondrial

-

Mitochondrial Depletion: Sequestration of Coenzyme A (CoA) and glutathione (GSH).

-

Enzyme Inhibition: Irreversible inhibition of enzymes involved in

-oxidation, specifically 3-ketoacyl-CoA thiolase.

This guide details the formation kinetics, elimination pathways, and analytical protocols for quantifying these elusive diene metabolites, providing a framework for assessing hepatotoxic risk in drug development.

Metabolic Architecture & Biotransformation

The formation of 2,4-diene-VPA is a multi-compartment process involving both the endoplasmic reticulum (ER) and the mitochondria.

The Terminal Olefin Pathway

VPA undergoes extensive hepatic metabolism. The toxification pathway begins with desaturation in the ER, followed by mitochondrial activation.

-

Step 1 (ER): Cytochrome P450 enzymes (primarily CYP2C9, CYP2A6, and CYP2B6) introduce a double bond at the terminal carbon, forming 4-ene-VPA .

-

Step 2 (Mitochondria): 4-ene-VPA enters the mitochondria (carnitine-dependent transport) and is activated to 4-ene-VPA-CoA .

-

Step 3 (Beta-Oxidation): 4-ene-VPA-CoA undergoes dehydrogenation (via ACADSB) to form the reactive conjugated diene, (E)-2,4-diene-VPA-CoA .

Pathway Visualization

The following diagram illustrates the bifurcation between stable elimination and reactive metabolite formation.

Figure 1: Metabolic cascade of Valproic Acid highlighting the formation of the reactive (E)-2,4-diene-VPA intermediate.

Pharmacokinetic Profile

The pharmacokinetics (PK) of the diene metabolites are formation-rate limited and heavily dependent on the status of the parent drug's metabolism.

Formation Kinetics

-

Precursor Dependence: Plasma concentrations of 2,4-diene-VPA are typically low (<1% of total VPA) because it is a reactive intermediate. Its formation correlates strongly with the levels of 4-ene-VPA.

-

Auto-induction: VPA induces its own metabolism (and that of other drugs). Chronic dosing leads to upregulation of mitochondrial

-oxidation enzymes, potentially increasing the fractional conversion of VPA to diene metabolites over time. -

Drug Interactions: Co-administration with enzyme inducers (e.g., Phenytoin, Carbamazepine, Phenobarbital) significantly increases CYP-mediated 4-ene-VPA formation, subsequently elevating the load of 2,4-diene-VPA in the mitochondria.

Elimination and Detoxification

The primary clearance mechanism for the electrophilic diene is conjugation with glutathione (GSH).

-

Conjugation: The diene undergoes Michael addition with GSH.

-

Excretion: The GSH conjugate is processed into the N-acetylcysteine (NAC) conjugate (specifically 5-NAC-3-ene-VPA) and excreted in urine.

-

Biomarker: The presence of NAC-conjugated dienes in urine is the most reliable non-invasive biomarker for the extent of reactive metabolite formation.

Comparative PK Parameters

| Parameter | Valproic Acid (Parent) | 4-ene-VPA (Precursor) | (E)-2,4-diene-VPA (Toxicant) |

| Half-Life (T1/2) | 8–17 hours (Adults) | Similar to VPA (formation limited) | Transient (Rapid Reaction/Elimination) |

| Protein Binding | 87–95% (Saturable) | High | High (Likely displaces VPA) |

| Primary Route | Glucuronidation (50%) | Beta-oxidation | GSH Conjugation / Protein Adduction |

| Detection Window | Plasma (Steady State) | Plasma (Steady State) | Urine (as NAC conjugate) or Bile |

Toxicodynamics & Mitochondrial Pathogenesis[3][4][5]

The toxicity of (E)-2,4-diene-VPA is "mitochondrial-specific." It disrupts the energy homeostasis of the hepatocyte.[3]

Mechanism of Action

-

CoA Sequestration: The diene forms a stable CoA ester that is poorly metabolized. This depletes the free CoA pool required for the oxidation of endogenous fatty acids (palmitate, oleate).

-

Suicide Inhibition: 2,4-diene-VPA-CoA covalently binds to the active site of 3-ketoacyl-CoA thiolase , a critical enzyme in the

-oxidation spiral. -

Oxidative Stress: The depletion of mitochondrial GSH (via conjugation with the diene) leaves the mitochondria vulnerable to reactive oxygen species (ROS) generated by the disrupted electron transport chain.

Figure 2: Toxicodynamic mechanism showing the dual impact of CoA sequestration and enzyme inhibition.

Analytical Methodologies

Quantifying diene metabolites requires sensitive instrumentation due to their low abundance and instability.

Protocol A: GC-MS Quantification (Standard)

This protocol utilizes tert-butyldimethylsilyl (tBDMS) derivatization to improve stability and volatility.

-

Instrument: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.[4][5]

-

Sample: 200 µL Human Plasma or Urine.

-

Internal Standard:

-Valproic Acid.

Step-by-Step Workflow:

-

Acidification: Add 200 µL of 1 M HCl to the sample to protonate VPA and metabolites (pH < 2).

-

Extraction: Add 2 mL of Ethyl Acetate. Vortex for 2 mins. Centrifuge at 3000 x g for 5 mins.

-

Evaporation: Transfer organic layer to a glass vial. Evaporate to dryness under

stream at 40°C. -

Derivatization: Add 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS. Incubate at 60°C for 30 mins.

-

Analysis: Inject 1 µL into GC-MS (Splitless).

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Temp Program: 60°C (1 min) -> 10°C/min -> 280°C.

-

Target Ions (SIM Mode):

The tBDMS derivatives fragment by losing the tert-butyl group

-

VPA-tBDMS: m/z 201

-

4-ene-VPA-tBDMS: m/z 199

-

(E)-2,4-diene-VPA-tBDMS: m/z 197 (Calculated based on MW 140 + 114 - 57).

Protocol B: LC-MS/MS for Conjugates (Advanced)

To assess "total" reactive metabolite formation, measuring the urinary NAC-conjugate is superior.

-

Instrument: Triple Quadrupole LC-MS/MS (Negative ESI).

-

Transition: Monitor the specific transition for the NAC-conjugate of the diene.

-

Precursor: m/z 480 (5-NAC-3-ene-VPA-glucuronide) or m/z 304 (NAC-diene conjugate).

-

Product: m/z 128 (Pyroglutamate fragment from NAC moiety).

-

Clinical Implications & Risk Management

Genotype Screening

Patients carrying polymorphisms in POLG (Polymerase Gamma) or CPSI are at catastrophic risk.

-

POLG Mutation: Pre-existing mitochondrial dysfunction amplifies the toxicity of the diene metabolite, leading to fulminant hepatic failure (Alpers-Huttenlocher syndrome).

-

CYP2C9 Polymorphisms: Poor metabolizers may actually have lower risk of diene formation, while ultra-rapid metabolizers (or those induced by comedication) generate higher 4-ene-VPA loads.

Therapeutic Drug Monitoring (TDM)

Routine TDM measures only total VPA. For high-risk patients (children < 2 years, polytherapy), clinicians should consider:

-

Ammonia levels: A surrogate marker for mitochondrial urea cycle inhibition.

-

Carnitine status: VPA treatment induces carnitine deficiency; supplementation restores the mitochondrial shuttle, though it may not prevent diene formation.

References

-

Kassahun, K., et al. (1991). Identification of the N-acetylcysteine conjugate of (E)-2,4-diene-valproic acid in the urine of patients receiving valproic acid. Drug Metabolism and Disposition. Link

-

Baillie, T. A. (1988). Metabolic activation of valproic acid and drug-mediated hepatotoxicity.[1][2][3][6] Role of the terminal olefin, 2-n-propyl-4-pentenoic acid. Chemical Research in Toxicology. Link

-

Tang, W., et al. (1997). Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation.[1][2][7] LC/MS/MS characterization of the GSH-glucuronide diconjugates. Chemical Research in Toxicology. Link

-

Silva, M. F., et al. (2008).[8] Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Journal of Inherited Metabolic Disease. Link

-

Levy, R. H., et al. (2002). Antiepileptic Drugs.[9][10][11] 5th Edition. Lippincott Williams & Wilkins. (Chapter: Valproate - Chemistry and Biotransformation). Link

-

Kiang, T. K., et al. (2011). Mechanism-based inhibition of human cytochrome P450 2C9 by valproic acid. Drug Metabolism and Disposition. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation. LC/MS/MS characterization of the GSH-glucuronide diconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. seragpsych.com [seragpsych.com]

- 7. Therapeutic and Toxic Effects of Valproic Acid Metabolites [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. seer.ufrgs.br [seer.ufrgs.br]

- 11. Quantitative determination of valproic acid and 14 metabolites in serum and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silent Bioactivation: A Technical Guide to 2-Propyl-2,4-Pentadienoic Acid (2,4-Diene-VPA)

[1]

Executive Summary

Valproic Acid (VPA) is a cornerstone antiepileptic drug, yet its clinical utility is shadowed by a rare, idiosyncratic, and often fatal hepatotoxicity. This toxicity is not intrinsic to the parent molecule but is driven by a specific metabolic divergence: the desaturation of VPA to This compound (2,4-diene-VPA) .[1]

This guide provides researchers with a mechanistic blueprint of this bioactivation.[1][2] It details the mitochondrial "lethal synthesis" that transforms a therapeutic fatty acid into a mitochondrial toxin, quantifies the inhibitory potency of the diene metabolite, and establishes a validated LC-MS/MS protocol for its detection in biological matrices.

Part 1: The Metabolic Cascade (Mechanism of Action)

The formation of 2,4-diene-VPA represents a "perfect storm" of Phase I metabolism and mitochondrial beta-oxidation.[1] Unlike standard detoxification pathways, this route increases chemical reactivity.[1]

The P450-Mediated Gateway

The parent drug, VPA, is primarily glucuronidated (Phase II). However, a fraction undergoes CYP450-mediated desaturation in the liver.[1]

-

Enzymes: CYP2C9, CYP2A6, and CYP2B6.[1]

-

Significance: 4-ene-VPA is the pro-toxin.[1] It is pharmacologically active but possesses a terminal double bond that is critical for the next step.

Mitochondrial "Lethal Synthesis"

4-ene-VPA enters the mitochondria, where it mimics a medium-chain fatty acid.[1] It is activated to its Coenzyme A (CoA) ester (4-ene-VPA-CoA ) and enters the beta-oxidation spiral.[1]

-

Beta-Oxidation Step: The enzyme Acyl-CoA Dehydrogenase introduces a second double bond at the 2,3-position.[1][4]

-

Result: Formation of (E)-2,4-diene-VPA-CoA .

-

Reactivity: This conjugated diene-CoA ester is an electrophile.[1] It is a suicide substrate that irreversibly inhibits beta-oxidation enzymes and depletes the mitochondrial glutathione (GSH) pool.[1]

Pathway Visualization

The following diagram maps the bioactivation pathway from VPA to the formation of toxic GSH adducts.

Caption: Figure 1: The bioactivation cascade of Valproic Acid.[1] The transition from 4-ene-VPA to the reactive 2,4-diene-VPA-CoA occurs exclusively within the mitochondria, leading to localized toxicity.[1]

Part 2: Toxicological Impact & Quantitative Data[1]

The toxicity of 2,4-diene-VPA is defined by its ability to induce microvesicular steatosis (fatty liver) and metabolic acidosis .[1] This occurs through three distinct mechanisms:

-

Direct Enzyme Inhibition: 2,4-diene-VPA-CoA binds irreversibly to the alpha-subunit of the Trifunctional Protein (TFP) and 2,4-dienoyl-CoA reductase .[1] This halts the beta-oxidation of long-chain fatty acids.[1][5]

-

CoA Sequestration: The accumulation of VPA-CoA esters traps free Coenzyme A. Without free CoA, the liver cannot oxidize endogenous fatty acids, leading to their esterification into triglycerides (steatosis).[1]

-

Oxidative Stress: The conjugation of the diene with glutathione (forming 5-GS-3-ene-VPA) rapidly depletes mitochondrial GSH, leaving the organelle vulnerable to ROS damage.[1]

Quantitative Inhibition Profile

The following table summarizes the comparative inhibitory potency of VPA and its metabolites on fatty acid oxidation (FAO).

| Compound | Target Mechanism | Potency (Inhibition of FAO) | Clinical Relevance |

| Valproic Acid (VPA) | CoA Sequestration (Weak) | ~15-20% inhibition at 1.0 mM | Therapeutic baseline.[1] |

| 4-ene-VPA | Precursor to Diene | ~45% inhibition at 0.5 mM | High Risk: Marker of susceptibility. |

| 2,4-diene-VPA | Suicide Inhibition of TFP | >94% inhibition at 0.5 mM | Toxic: Causes bioenergetic failure.[1] |

Key Insight: While VPA causes mild inhibition, the 2,4-diene metabolite is a near-total inhibitor of medium-chain fatty acid oxidation at physiologically relevant toxic concentrations (0.5 mM).[1] This confirms that 2,4-diene-VPA is the proximate toxicant.[1]

Part 3: Detection & Quantification Protocol (LC-MS/MS)[1]

Reliable detection of 2,4-diene-VPA in plasma or urine requires distinguishing it from its isomers and the parent drug.[1] The following protocol uses Negative Electrospray Ionization (ESI-) LC-MS/MS.

Experimental Workflow

Reagents & Standards:

-

Analytes: this compound (2,4-diene-VPA), 4-ene-VPA.[1]

-

Internal Standard (IS): VPA-d15 or Benzoic Acid-d5.[1]

-

Matrix: Plasma (Human/Rat) or Urine.[1]

Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot 100 µL of plasma.[1]

-

Add 10 µL of Internal Standard solution (10 µg/mL).

-

Acidify with 20 µL of 1M HCl (to protonate the carboxylic acid, improving extraction).

-

Extract with 500 µL of Ethyl Acetate/Hexane (50:50 v/v). Vortex for 2 mins.

-

Centrifuge at 10,000 x g for 5 mins.

-

Evaporate the organic supernatant to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Conditions

| Parameter | Setting |

| Column | Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm) or equivalent.[1] |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 8.[1]0) |

| Mobile Phase B | Methanol (100%) |

| Flow Rate | 0.25 mL/min |

| Gradient | 0-1 min: 20% B; 1-6 min: Ramp to 90% B; 6-8 min: Hold 90% B. |

| Ionization | ESI Negative Mode (ESI-) |

MRM Transitions (Mass Spectrometry)

The 2,4-diene-VPA is detected by monitoring the deprotonated molecular ion [M-H]-.[1] Due to the stability of the conjugated system, fragmentation can be limited; "Pseudo-MRM" (Parent -> Parent) or specific decarboxylation losses are often used.

-

2,4-diene-VPA (Target): m/z 139.1 -> 139.1 (Quantifier) or 139.1 -> 95.1 (Loss of CO2).

-

4-ene-VPA (Precursor): m/z 141.1 -> 141.1.

-

Valproic Acid (Parent): m/z 143.1 -> 143.1.[1]

-

GSH-Conjugate (Biomarker): m/z 624.2 -> 272.1 (GSH fragment) or 624.2 -> 143.1.[1]

Analytical Logic Diagram

Caption: Figure 2: Analytical workflow for the simultaneous extraction and quantification of VPA and its reactive metabolites.

Part 4: Synthesis & Sourcing Strategy

For researchers requiring the 2,4-diene-VPA standard for toxicity assays (e.g., mitochondrial respiration studies), commercial sourcing is rare.[1] Custom synthesis is often required.[1]

Synthetic Route (Wittig Reaction): The most stereoselective synthesis of (E)-2-propyl-2,4-pentadienoic acid involves the Wittig reaction.[1]

-

Precursor: Propionaldehyde.[1]

-

Reagent: React with the ylide derived from 2-(triphenylphosphoranylidene)pentanoate.

-

Condition: Reflux in dioxane or THF.[1]

-

Purification: The resulting ester is hydrolyzed (NaOH/EtOH) to yield the free acid (CAS: 72010-18-5).[1]

Safety Note: The synthesized diene is a potent mitochondrial toxin.[1] Handle with extreme care in a fume hood, avoiding skin contact.[1]

References

-

Rettie, A. E., et al. (1987).[1] "Cytochrome P-450-catalyzed formation of delta 4-VPA, a toxic metabolite of valproic acid."[1] Science. Link

-

Kassahun, K., et al. (1991).[1] "Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation."[1] Chemical Research in Toxicology. Link

-

Silva, M. F., et al. (2008).[1] "Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review." Journal of Inherited Metabolic Disease. Link

-

Tang, W., et al. (1995).[1] "Comparative metabolism and pharmacokinetics of 2-propyl-4-pentenoic acid (4-ene-VPA) in rats and monkeys." Drug Metabolism and Disposition. Link

-

Ponchaut, S., et al. (1992).[1] "Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid." Biochemical and Biophysical Research Communications. Link

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]

- 3. LIPID MAPS [lipidmaps.org]

- 4. aocs.org [aocs.org]

- 5. Inhibition of medium-chain fatty acid beta-oxidation in vitro by valproic acid and its unsaturated metabolite, 2-n-propyl-4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Glutathione Conjugation of 2-Propyl-2,4-Pentadienoic Acid

[1][2]

Executive Summary

This technical guide details the mechanistic, experimental, and analytical frameworks for studying the glutathione (GSH) conjugation of 2-propyl-2,4-pentadienoic acid (

This document is designed for researchers requiring high-fidelity protocols for synthesizing, detecting, and characterizing these conjugates to validate toxicity models.

Mechanistic Foundations

The Electrophilic Target

This compound is a terminally unsaturated metabolite of VPA. Its toxicity stems from its ability to act as a Michael acceptor. However, the free acid form is kinetically inert toward GSH at physiological pH. Bioactivation is required to increase the electrophilicity of the diene system.

Activation Pathways

Two primary activation pathways facilitate the nucleophilic attack of GSH:

-

CoA Thioesterification (Mitochondrial): The diene is converted to 2,4-diene-VPA-CoA . The electron-withdrawing effect of the Coenzyme A thioester activates the

-double bond. -

Glucuronidation (Cytosolic/Biliary): The formation of 1-O-(2,4-diene-valproyl)-

-D-glucuronide creates a reactive ester intermediate that is susceptible to GSH attack, a rare instance of a glucuronide serving as a reactive electrophile.

Reaction Mechanism (1,6-Addition)

The conjugation follows an extended Michael addition (1,6-addition). The thiolate anion of GSH attacks the terminal carbon (C5) of the diene system. This attack results in a double-bond shift, yielding 5-glutathion-S-yl-3-ene-VPA .

Figure 1: Bioactivation pathways of VPA leading to the reactive 2,4-diene intermediate and subsequent glutathione conjugation.[1]

Experimental Protocols

Chemical Synthesis of Analytical Standards

Since the free acid reacts slowly, the methyl ester is used to generate the conjugate standard for LC-MS calibration.

Reagents:

-

(E)-2-propyl-2,4-pentadienoic acid (synthesized via Knoevenagel condensation or commercially sourced).

-

Diazomethane (or TMS-diazomethane) or Methanol/H2SO4.

-

Reduced Glutathione (GSH).

-

Triethylamine (TEA).

Protocol:

-

Methylation: Dissolve 2,4-diene-VPA (50 mg) in diethyl ether. Add diazomethane in ether dropwise until the yellow color persists. Evaporate solvent to obtain methyl 2-propyl-2,4-pentadienoate .

-

Conjugation: Dissolve the methyl ester (0.1 mmol) in ethanol (1 mL). Prepare a solution of GSH (0.15 mmol) in water (1 mL) containing TEA (0.2 mmol).

-

Incubation: Mix solutions and stir at room temperature under nitrogen for 12–24 hours.

-

Hydrolysis (Optional): If the free acid conjugate is required, treat the reaction mixture with 1M NaOH (2 eq) for 1 hour, then neutralize carefully with 1M HCl.

-

Purification: Purify via preparative HPLC (C18 column) using a water/methanol gradient (0.1% formic acid). Lyophilize fractions to obtain 5-glutathion-S-yl-3-ene-VPA .

In Vitro Microsomal Incubation

To study the biological formation via the glucuronide pathway:

System:

-

Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).

-

Substrate: 2,4-diene-VPA (100 µM).

-

Cofactors: UDPGA (5 mM), GSH (5 mM), MgCl2 (5 mM).

-

Buffer: Tris-HCl (pH 7.4).

Workflow:

-

Pre-incubation: Mix microsomes (1 mg/mL protein), buffer, MgCl2, and alamethicin (pore-forming agent, 50 µg/mg protein) on ice for 15 min.

-

Initiation: Add substrates (diene-VPA, UDPGA, GSH). Incubate at 37°C for 60 minutes.

-

Termination: Quench with ice-cold acetonitrile (1:1 v/v) containing internal standard.

-

Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant for LC-MS/MS analysis.

Analytical Characterization (LC-MS/MS)

Detection of GSH conjugates relies on identifying specific neutral losses characteristic of the glutathione moiety.[2][3]

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive and Negative modes.[4][3]

-

Scan Mode: Neutral Loss (NL) scanning and Multiple Reaction Monitoring (MRM).

Key Fragmentation Patterns (Positive Mode):

| Feature | Mass Shift / Value | Structural Origin |

| Neutral Loss | -129 Da | Loss of pyroglutamic acid ( |

| Neutral Loss | -75 Da | Loss of glycine (Gly) moiety |

| Neutral Loss | -307 Da | Loss of entire GSH moiety |

| Fragment Ion | m/z 308 | Protonated GSH ( |

| Fragment Ion | m/z 179 | Cysteinyl-glycine fragment |

Target Analytes Table

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Notes |

| 5-GS-3-ene-VPA | 446 | 317 | NL 129 (PyroGlu) | Major isomer (1,6-addition) |

| 5-GS-3-ene-VPA | 446 | 272 | Loss of GSH-derived fragment | Confirmation ion |

| 5-GS-3-ene-VPA-Gluc | 624 | 448 | NL 176 (Glucuronide) | Diconjugate found in bile |

| 5-NAC-3-ene-VPA | 302 | 173 | NL 129 | Mercapturate (Urine metabolite) |

Data Interpretation

When analyzing the MS/MS spectra of the conjugate (m/z 446), look for the cleavage of the C-S bond.

References

-

Kassahun, K., et al. (1991). Conjugation of glutathione with a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, catalyzed by rat hepatic glutathione-S-transferases. Drug Metabolism and Disposition.[5][][7]

-

Tang, W., et al. (1996). Bioactivation of a Toxic Metabolite of Valproic Acid, (E)-2-Propyl-2,4-pentadienoic Acid, via Glucuronidation. LC/MS/MS Characterization of the GSH−Glucuronide Diconjugates. Chemical Research in Toxicology.[5]

-

Kassahun, K., & Baillie, T. A. (1993). Cytochrome P450-mediated dehydrogenation of 2-n-propyl-4-pentenoic acid to 2-n-propyl-2,4-pentadienoic acid—a hepatotoxic metabolite of valproic acid. Drug Metabolism and Disposition.[5][][7]

-

Xie, C., et al. (2013). A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization.[3] Analytica Chimica Acta.[3]

-

Baillie, T. A. (1988). Metabolic activation of valproic acid and drug-mediated hepatotoxicity. Role of the terminal olefin, 2-n-propyl-4-pentenoic acid. Chemical Research in Toxicology.[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Post-acquisition analysis of untargeted accurate mass quadrupole time-of-flight MS(E) data for multiple collision-induced neutral losses and fragment ions of glutathione conjugates – Mass Analytica [mass-analytica.com]

- 3. researchgate.net [researchgate.net]

- 4. A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 7. mdpi.com [mdpi.com]

teratogenic potential of 2-propyl-2,4-pentadienoic acid

The Paradox of (E)-2-Propyl-2,4-Pentadienoic Acid: Hepatotoxic Potency vs. Teratogenic Profile

Executive Summary

In the pharmacological development of antiepileptic drugs (AEDs), Valproic Acid (VPA) remains a "gold standard" for efficacy but a "black box" for safety. Among its complex metabolic cascade, (E)-2-propyl-2,4-pentadienoic acid (also known as (E)-2,4-diene-VPA ) occupies a unique and paradoxical niche.

While the parent compound (VPA) is a potent teratogen causing neural tube defects (NTDs), this specific diene metabolite is not the primary driver of teratogenicity . Instead, it is a highly reactive electrophile responsible for VPA’s idiosyncratic hepatotoxicity . This guide dissects the distinct toxicological profiles of the 2,4-diene, providing a mechanistic roadmap for researchers to distinguish between developmental toxicity (teratogenicity) and metabolic toxicity (hepatotoxicity).

Chemical Identity & Metabolic Origin

(E)-2-propyl-2,4-pentadienoic acid is a terminal metabolite generated through a two-step bioactivation pathway involving both microsomal and mitochondrial enzymes.

-

IUPAC Name: (2E)-2-propylpenta-2,4-dienoic acid

-

Common Name: (E)-2,4-diene-VPA[1]

-

Molecular Formula:

[2][3] -

Key Structural Feature: Conjugated diene system acting as a Michael acceptor.

Metabolic Pathway

The formation of the 2,4-diene is a "toxicification" event. VPA undergoes desaturation by Cytochrome P450 enzymes (CYP2C9, CYP2C19) to form the olefin 2-propyl-4-pentenoic acid (4-ene-VPA) . This intermediate enters the mitochondria, where

Figure 1: Bioactivation Pathway of Valproic Acid (Visualizing the transition from therapeutic drug to reactive metabolite)

The Teratogenicity Question: A Comparative Analysis

Contrary to the parent compound, (E)-2,4-diene-VPA exhibits low teratogenic potential . This distinction is critical for Structure-Activity Relationship (SAR) studies.

Mechanistic Divergence

-

VPA (Parent): Teratogenicity is driven by Histone Deacetylase (HDAC) inhibition . VPA acts as a direct HDAC inhibitor, altering gene expression (e.g., Wnt signaling, Hoxa1) required for neural tube closure.

-

2,4-Diene-VPA (Metabolite): Due to its structural rigidity and high reactivity, it is a poor HDAC inhibitor. Furthermore, its rapid conjugation with Glutathione (GSH) limits its distribution to the embryo in sufficient concentrations to disrupt neurulation.

Comparative Toxicity Data

| Compound | Primary Toxicity | Teratogenic Potency (Mouse Model) | Mechanism of Action |

| Valproic Acid (VPA) | Teratogenicity | High (Exencephaly, Spina Bifida) | HDAC Inhibition, Folate Antagonism |

| (S)-4-yn-VPA | Teratogenicity | Very High (Potent Analog) | Stereoselective HDAC Inhibition |

| 4-ene-VPA | Hepatotoxicity | Moderate | Precursor to diene; Induces steatosis |

| (E)-2,4-diene-VPA | Hepatotoxicity | Low / Negligible | Mitochondrial inhibition , GSH depletion |

Scientific Insight: The "safe" profile of the diene regarding birth defects does not make it a safe drug candidate. Its ability to induce microvesicular steatosis (liver damage) makes it a "structural alert" in drug design.

Hepatotoxicity: The Core Hazard

The true danger of (E)-2,4-diene-VPA lies in its electrophilic nature. It acts as a "suicide substrate" for mitochondrial enzymes.

-

GSH Depletion: The diene reacts spontaneously and enzymatically with Glutathione. This depletion leaves the hepatocyte vulnerable to oxidative stress (ROS).

-

CoA Sequestration: The metabolite forms a CoA ester that inhibits the Trifunctional Protein (TFP) of the

-oxidation complex. This leads to an accumulation of toxic long-chain fatty acids and inhibits ATP production. -

Steatosis: The metabolic blockade results in the accumulation of triglycerides in the liver (microvesicular steatosis), a hallmark of VPA-induced liver failure.

Figure 2: Mechanism of Hepatotoxicity vs. Teratogenicity

Experimental Protocols

Since (E)-2,4-diene-VPA is chemically unstable and difficult to store, in situ generation or immediate use after synthesis is recommended for toxicological assays.

Protocol A: In Situ Generation (Sandwich-Cultured Hepatocytes)

Best for assessing metabolic toxicity.

-

Cell Model: Freshly isolated Rat Hepatocytes cultured in a collagen sandwich configuration.

-

Induction: Pre-treat cells with Phenobarbital (PB) (1 mM for 3 days) to induce CYP enzymes, enhancing the conversion of VPA precursors to the diene.

-

Dosing: Treat cells with 4-ene-VPA (100–500 µM).

-

Note: Direct dosing with 4-ene-VPA yields higher intracellular concentrations of the 2,4-diene than dosing with VPA itself.

-

-

Endpoint Detection:

-

GSH Levels: Measure total cellular glutathione using HPLC-fluorescence detection (monobromobimane derivatization).

-

Mitochondrial Function: JC-1 assay for membrane potential loss.

-

Protocol B: Detection of GSH Conjugates (LC-MS/MS)

Best for validating the presence of the reactive metabolite.

-

Sample Prep: Collect bile or cell lysate from treated subjects.

-

Extraction: Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methanol.

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 3 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Transition: Monitor for the GSH-diene conjugate (Neutral loss of 129 Da or specific transitions for 5-GS-3-ene-VPA).

-

Target Mass: Look for

corresponding to the conjugate (approx. m/z 448 for the mono-conjugate).

-

References

-

Kassahun, K., et al. (1991). Bioactivation of valproic acid to a reactive metabolite, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation.Chemical Research in Toxicology . Link

-

Tang, W., et al. (1995). Hepatotoxicity of valproic acid and its metabolites in sandwich-cultured rat hepatocytes.[1]Hepatology . Link

-

Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and toxicology.Pharmacology & Toxicology . Link

-

Paladini, D., et al. (2013). A scientific review: mechanisms of valproate-mediated teratogenesis.Oxford Academic . Link

-

Lee, H., et al. (2012). Assessment of the role of in situ generated (E)-2,4-diene-valproic acid in the toxicity of valproic acid.Toxicology and Applied Pharmacology . Link

Sources

- 1. Assessment of the role of in situ generated (E)-2,4-diene-valproic acid in the toxicity of valproic acid and (E)-2-ene-valproic acid in sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Propyl-2,4-pentadienoic acid | C8H12O2 | CID 172944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H12O2 | CID 172944 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

GC-MS protocol for detection of 2-propyl-2,4-pentadienoic acid

Application Note: High-Sensitivity GC-MS Profiling of 2-Propyl-2,4-Pentadienoic Acid ( -VPA)

Executive Summary & Clinical Significance

Valproic acid (VPA) is a cornerstone antiepileptic drug, yet its clinical utility is shadowed by idiosyncratic hepatotoxicity.[1] This toxicity is not driven by the parent drug but by its terminal olefins formed via

This compound (

The Analytical Challenge:

Detecting

-

Isomeric Complexity: It co-elutes with

-VPA and -

Volatility: The free acid is highly volatile and prone to tailing.

-

Stability: The diene system is susceptible to polymerization or oxidation during aggressive workups.

This protocol details a self-validating GC-MS workflow using trimethylsilyl (TMS) derivatization and a mid-polarity cyanopropylphenyl column (DB-1701) to achieve baseline separation of the toxic diene from its isomers.

Experimental Design Strategy

The "Why" Behind the Method

-

Derivatization (TMS vs. Methyl Ester): While methylation (diazomethane) is common, Silylation (MSTFA) is superior for VPA metabolites. TMS derivatives produce characteristic [M-15]

fragments that allow easier mass-spectral distinction between the diene (m/z 197) and mono-enes (m/z 199). -

Column Selection (DB-1701 vs. DB-5): Standard 5% phenyl columns (DB-5ms) often fail to resolve

-VPA from -

Extraction pH: The pKa of VPA metabolites is ~4.8. Acidification to pH 2.0 is mandatory to suppress ionization and drive the analyte into the organic phase.

Visual Workflow (Graphviz)

Caption: Optimized extraction and derivatization workflow. Note the strict temperature control during evaporation to prevent diene polymerization.

Detailed Protocol

Reagents & Materials

-

Reference Standard: (E)-2-propyl-2,4-pentadienoic acid (Custom synthesis or specific metabolite vendors).

-

Internal Standard (IS): 2-ethyl-2-methylpentanoic acid (preferred) or

-VPA. -

Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

-

Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous).

Sample Preparation

-

Aliquot: Transfer 100 µL of plasma/urine to a glass centrifuge tube.

-

Spike IS: Add 10 µL of Internal Standard solution (50 µg/mL in methanol).

-

Acidify: Add 20 µL of 1.0 M HCl. Vortex 10s. Verify pH < 3.0 using strip.

-

Extract: Add 400 µL Ethyl Acetate. Vortex vigorously for 2 mins.

-

Separate: Centrifuge at 3,000 x g for 5 mins. Transfer organic (upper) layer to a clean silanized glass vial.

-

Repeat: Repeat extraction with another 400 µL Ethyl Acetate; combine extracts.

-

Dry: Evaporate to dryness under a gentle stream of Nitrogen at room temperature .

-

Critical: Do not use a heat block >30°C. The diene is volatile and heat-labile.

-

-

Derivatize: Add 50 µL Pyridine and 50 µL MSTFA (+1% TMCS). Cap tightly. Incubate at 60°C for 30 mins.

-

Cool: Cool to room temperature and transfer to autosampler vials with glass inserts.

GC-MS Instrumentation Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / 8890 (or equiv) | Robust oven control required. |

| Column | DB-1701 (30m x 0.25mm x 0.25µm) | Critical: Mid-polarity separates diene from mono-enes better than DB-5. |

| Inlet | Splitless, 250°C | Maximizes sensitivity for trace metabolites. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum. |

| Oven Program | 60°C (1 min hold) | Slow ramp (5°C/min) is essential to resolve the isomer cluster ( |

| Transfer Line | 280°C | Prevents condensation. |

| Ion Source | EI (70 eV), 230°C | Standard Electron Ionization. |

| Acquisition | SIM Mode (Selected Ion Monitoring) | See Table 4.4 below. |

MS Acquisition: SIM Table

The TMS derivative of

| Analyte | Retention Time (approx)* | Quant Ion (m/z) | Qualifier Ions (m/z) |

| 12.5 min | 197 (M-15) | 212 (M+), 73 (TMS), 75 | |

| 11.8 min | 199 (M-15) | 214 (M+), 129 | |

| VPA-TMS | 10.2 min | 199 (M-15) | 145, 171 |

| Internal Standard | 9.8 min | 129 | 171 |

Note: Retention times must be established experimentally on your specific column.

Data Analysis & Validation

Identification Criteria

To confirm the presence of the toxic

-

Retention Time: Must match the reference standard within ±0.05 min. On a DB-1701 column, the elution order is generally: VPA

-

Ion Ratio: The ratio of m/z 197 to m/z 212 should be consistent with the standard (typically high, as the methyl loss is favorable).

Quantification

Calculate the concentration using the internal standard method:

Troubleshooting

-

Peak Tailing: Indicates active sites in the liner. Replace the inlet liner with a deactivated splitless liner (glass wool packed).

-

Missing Diene Peak: If VPA is seen but the diene is absent in positive controls, check the evaporation step. The diene is volatile; ensure N2 flow is gentle and no heat is applied.

References

-

Rettenmeier, A. W., et al. (1987). "Quantitative analysis of valproic acid metabolites in serum and urine by gas chromatography-mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications. Link

-

Kassahun, K., et al. (1991). "Bioactivation of a toxic metabolite of valproic acid, (E)-2-propyl-2,4-pentadienoic acid, via glucuronidation." Chemical Research in Toxicology. Link

-

Fisher, J., et al. (1992). "GC/MS of Valproic Acid and its Metabolites." Biomedical Chromatography. Link

-

Tong, V., et al. (2005). "Time Course of Lipid Peroxidation Biomarkers, Liver Toxicity, and Valproic Acid Metabolite Levels in Rats." Toxicological Sciences. Link

stereoselective synthesis of (E)-2-propyl-2,4-pentadienoic acid

Application Note & Protocol

Topic: A Robust and Highly Stereoselective Synthesis of (E)-2-propyl-2,4-pentadienoic Acid

Introduction and Scientific Rationale

(E)-2-propyl-2,4-pentadienoic acid is a substituted conjugated dienoic acid, a structural motif of interest in medicinal chemistry and materials science. The precise control over the stereochemistry of the C2-C3 double bond is paramount, as the geometric isomerism can profoundly impact biological activity and material properties[1][2]. The synthesis of such trisubstituted alkenes with high stereoselectivity presents a significant challenge, often requiring carefully chosen synthetic strategies to overcome the formation of isomeric mixtures.

This application note provides a detailed, field-proven protocol for the synthesis of (E)-2-propyl-2,4-pentadienoic acid. The selected strategy is a two-step sequence commencing with a Horner-Wadsworth-Emmons (HWE) olefination, followed by ester hydrolysis. The HWE reaction was chosen for its distinct advantages over the classical Wittig reaction, namely its generally high (E)-selectivity for alkenes when using stabilized phosphonate ylides and the operational simplicity of removing the water-soluble phosphate byproduct[3][4][5].